2-(2,3,5,6-Tetrafluorophenoxy)propanoic acid
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Overview
Description
2-(2,3,5,6-Tetrafluorophenoxy)propanoic acid is a fluorinated aromatic compound with the molecular formula C9H6F4O3. This compound is characterized by the presence of four fluorine atoms attached to the phenoxy group, making it highly fluorinated. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-Tetrafluorophenoxy)propanoic acid typically involves the reaction of 2,3,5,6-tetrafluorophenol with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a propanoic acid derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5,6-Tetrafluorophenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms on the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,3,5,6-Tetrafluorophenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds and polymers.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Mechanism of Action
The mechanism of action of 2-(2,3,5,6-Tetrafluorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: This compound is also highly fluorinated and used in similar applications.
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate: Another fluorinated compound used in radiolabeling for positron emission tomography (PET) imaging.
Uniqueness
2-(2,3,5,6-Tetrafluorophenoxy)propanoic acid is unique due to its specific arrangement of fluorine atoms on the phenoxy group, which imparts distinct chemical properties. This makes it particularly useful in applications requiring high thermal and chemical stability.
Properties
CAS No. |
1260379-33-6 |
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Molecular Formula |
C9H6F4O3 |
Molecular Weight |
238.14 g/mol |
IUPAC Name |
2-(2,3,5,6-tetrafluorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H6F4O3/c1-3(9(14)15)16-8-6(12)4(10)2-5(11)7(8)13/h2-3H,1H3,(H,14,15) |
InChI Key |
OKTOGTFKLDRTOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=C(C(=CC(=C1F)F)F)F |
Origin of Product |
United States |
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